3,4-Dihydroxy-2,5-dimethoxybenzoic acid
Description
3,4-Dihydroxy-2,5-dimethoxybenzoic acid is a phenolic acid derivative characterized by a benzoic acid backbone substituted with hydroxyl (-OH) groups at positions 3 and 4 and methoxy (-OCH₃) groups at positions 2 and 3. Phenolic acids, in general, are renowned for their antioxidant properties, which correlate with their hydroxyl and methoxy substituents. These groups enhance electron-donating capacity, stabilizing free radicals and inhibiting oxidative stress .
Properties
Molecular Formula |
C9H10O6 |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
3,4-dihydroxy-2,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H10O6/c1-14-5-3-4(9(12)13)8(15-2)7(11)6(5)10/h3,10-11H,1-2H3,(H,12,13) |
InChI Key |
CJVANWGAFCJIHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic Acid)
- Structure : Hydroxyl at position 4, methoxy groups at 3 and 4.
- Key Properties: Antioxidant Activity: Syringic acid exhibits potent radical scavenging due to its two methoxy groups, which stabilize the phenolic radical intermediate . Pharmacological Effects: Demonstrated anticancer activity by inhibiting tumor initiation and progression . Molecular Weight: 198.17 g/mol (C₉H₁₀O₅) .
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)
- Structure : Hydroxyl groups at positions 3 and 4.
- Key Properties :
Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)
3,5-Dihydroxy-4-methoxybenzoic Acid
- Structure : Methoxy at position 4, hydroxyl groups at 3 and 5.
- Key Properties: Enzyme Inhibition: A potent inhibitor of catechol-O-methyltransferase (COMT), with noncompetitive kinetics and magnesium ion dependency . Molecular Weight: 184.15 g/mol (C₈H₈O₅) .
Structural-Activity Relationship (SAR) Analysis
Notes:
- Methoxy Groups: Increase lipid solubility and stabilize phenolic radicals, enhancing antioxidant efficacy (e.g., syringic acid > vanillic acid) .
- Hydroxyl Groups : Adjacent dihydroxy configurations (e.g., 3,4-OH in protocatechuic acid) improve radical scavenging but may reduce stability due to oxidation susceptibility .
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